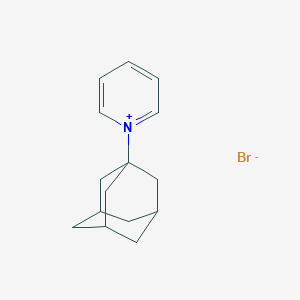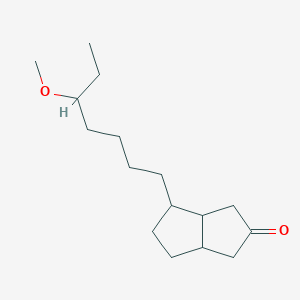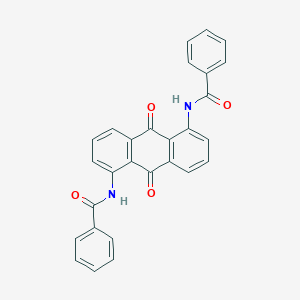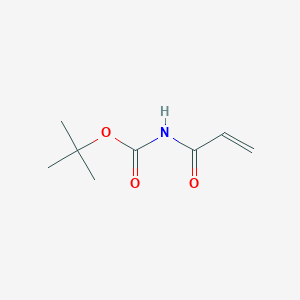
t-butyl N-acryloylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-butyl N-acryloylcarbamate, also known as Boc-NH-CH=CH-CO-O-tBu, is a chemical compound widely used in scientific research. It is a carbamate derivative that is often used as a protecting group for amines during peptide synthesis. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry.
Mechanism Of Action
T-butyl N-acryloylcarbamate acts as a protecting group for amines by forming a stable carbamate bond. The carbamate group is stable under mild conditions, but can be removed under acidic conditions. This allows for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate can also be used as a reagent in organic chemistry and biochemistry. It can react with nucleophiles such as thiols and amines to form stable adducts.
Biochemical And Physiological Effects
T-butyl N-acryloylcarbamate does not have any known biochemical or physiological effects. It is a chemical reagent that is used in scientific research.
Advantages And Limitations For Lab Experiments
T-butyl N-acryloylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of applications. However, it also has some limitations. T-butyl N-acryloylcarbamate can be difficult to remove from peptides, which can lead to impurities in the final product. It also requires acidic conditions to remove the carbamate group, which can be harsh for some peptides.
Future Directions
There are several future directions for the use of t-butyl N-acryloylcarbamate in scientific research. One direction is the development of new protecting groups that are easier to remove and less harsh on peptides. Another direction is the use of t-butyl N-acryloylcarbamate in the modification of other biomolecules, such as lipids and carbohydrates. Finally, t-butyl N-acryloylcarbamate could be used in the development of new drugs and therapies for various diseases.
Scientific Research Applications
T-butyl N-acryloylcarbamate has numerous applications in scientific research. It is commonly used as a protecting group for amines during peptide synthesis. The carbamate group can be removed under mild conditions, allowing for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry. It can be used to modify proteins, nucleic acids, and other biomolecules.
properties
CAS RN |
103223-89-8 |
|---|---|
Product Name |
t-butyl N-acryloylcarbamate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
InChI Key |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
synonyms |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


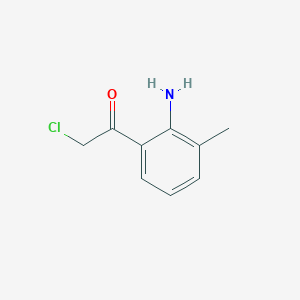
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
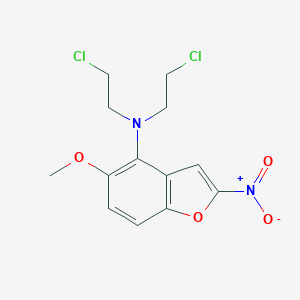
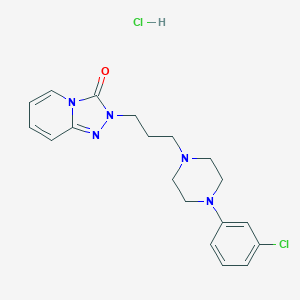
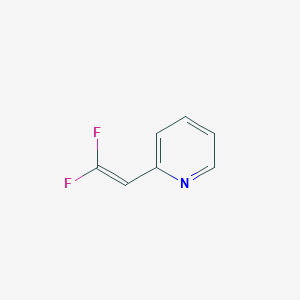
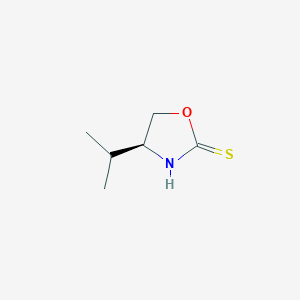
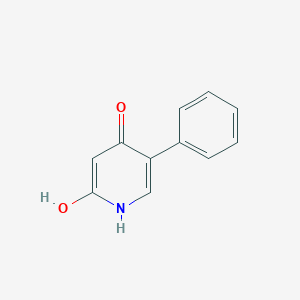
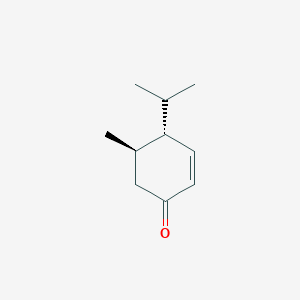
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)

